molecular formula C16H12ClN3S B6531126 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine CAS No. 923061-48-7

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine

Cat. No.: B6531126
CAS No.: 923061-48-7
M. Wt: 313.8 g/mol
InChI Key: ZJGILMKQMQQOCV-UHFFFAOYSA-N
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Description

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a 2-chlorophenylmethylsulfanyl group and a pyridin-4-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Core: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound.

    Introduction of the 2-Chlorophenylmethylsulfanyl Group:

    Attachment of the Pyridin-4-yl Group: The final step involves the coupling of the pyridazine core with a pyridin-4-yl group, which can be achieved through various coupling reactions such as Suzuki-Miyaura coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The pyridazine ring can be reduced under suitable conditions.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways involved would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-3-yl)pyridazine
  • 3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-2-yl)pyridazine

Uniqueness

3-{[(2-chlorophenyl)methyl]sulfanyl}-6-(pyridin-4-yl)pyridazine is unique due to the specific positioning of the pyridin-4-yl group, which can influence its chemical reactivity and biological activity. This positioning can lead to differences in binding affinity and selectivity for molecular targets compared to its isomers.

Properties

IUPAC Name

3-[(2-chlorophenyl)methylsulfanyl]-6-pyridin-4-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClN3S/c17-14-4-2-1-3-13(14)11-21-16-6-5-15(19-20-16)12-7-9-18-10-8-12/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJGILMKQMQQOCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CSC2=NN=C(C=C2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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